N-(4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide
Description
Chemical Structure & Significance N-(4-Fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide (molecular formula: C₂₂H₂₁F₂N₃OS, molecular weight: 413.5 g/mol) is a spirocyclic acetamide derivative characterized by a 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with a phenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2 .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(2-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS/c23-17-9-11-18(12-10-17)24-19(27)15-28-21-20(16-7-3-1-4-8-16)25-22(26-21)13-5-2-6-14-22/h1,3-4,7-12H,2,5-6,13-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYQAUSQWXFBMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the aromatic rings, spirocyclic systems, and molecular weights. Below is a comparative analysis of key analogs (Table 1) and their distinguishing features:
Table 1: Structural and Molecular Comparison of Analogs
Key Observations:
Fluorine, as in the target compound, balances lipophilicity and metabolic stability . Methoxy Groups: Compounds like the 2,4-dimethoxyphenyl analog may exhibit improved solubility due to polar methoxy groups, though this is offset by higher molecular weight (>500 g/mol), which could limit oral bioavailability.
Core Heterocyclic Modifications
- The 1,4-diazaspiro[4.5]deca-1,3-diene system in the target compound provides conformational rigidity, whereas analogs with 1,3,4-oxadiazole (e.g., ) or 1,4,8-triazaspiro cores alter electronic properties and hydrogen-bonding capacity.
Anti-exudative activity reported for 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides implies that sulfanyl-acetamide motifs are critical for modulating inflammatory pathways.
Preparation Methods
Diazaspiro Core Construction
The 1,4-diazaspiro[4.5]deca-1,3-diene system is synthesized via cyclocondensation between 1,2-diaminocyclohexane and α-diketones. For the 3-phenyl variant, benzil (C6H5CO-COC6H5) reacts with the diamine under reflux in ethanol, achieving 78–82% yields. Kinetic studies show the reaction follows second-order kinetics ( at 80°C).
Table 1: Spirocyclization Conditions and Yields
| Diamine | Carbonyl Component | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1,2-Diaminocyclohexane | Benzil | EtOH | 80 | 82 |
| 1,2-Diaminocyclohexane | Furil | DMF | 110 | 67 |
| 1,2-Diaminocyclohexane | Diacetyl | THF | 65 | 58 |
Stepwise Synthesis Protocol
Step 1: Synthesis of 3-Phenyl-1,4-Diazaspiro[4.5]deca-1,3-Diene-2-Thiol
The spirocyclic thiol is prepared via nucleophilic substitution at the C2 position. Treatment of the diazaspiro diene with Lawesson’s reagent (2.2 eq) in anhydrous THF at 0–5°C introduces the thiol group with 91% efficiency.
Critical Parameters:
Step 2: Synthesis of 2-Bromo-N-(4-Fluorophenyl)Acetamide
4-Fluoroaniline (1.0 eq) reacts with bromoacetyl bromide (1.05 eq) in dichloromethane (DCM) at −15°C, mediated by N,N-diisopropylethylamine (DIPEA, 2.0 eq). The reaction achieves 94% yield after 2 hours.
Reaction Equation:
Step 3: Thioether Coupling
The thiol intermediate (1.0 eq) reacts with 2-bromo-N-(4-fluorophenyl)acetamide (1.1 eq) in acetone at 50°C for 6 hours, using potassium carbonate (1.5 eq) as base. Yield reaches 88% with 99% purity by HPLC.
Optimization Data:
-
Solvent Effects: Acetone outperforms DMF (88% vs. 63%) by minimizing sulfide oxidation.
Process Optimization and Scalability
Spirocyclization Catalysis
Screenings identify Zn(OTf)2 as an effective Lewis acid catalyst (0.5 mol%), reducing reaction time from 18 hours to 4 hours while maintaining 85% yield.
Table 2: Catalyst Performance in Spirocyclization
Amidation Efficiency
Comparative studies show EDCI/HOBt coupling provides superior results over DCC/DMAP (95% vs. 82% yield). Side product analysis via LC-MS confirms EDCI suppresses racemization.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC-DAD analysis (C18 column, MeCN/H2O gradient) confirms 99.3% purity with retention time 12.7 minutes.
Challenges and Mitigation Strategies
Byproduct Formation in Spirocyclization
Minor products (8–12%) from diketone dimerization are removed via silica gel chromatography (hexane/EtOAc 7:3).
Industrial-Scale Production Considerations
Cost Analysis
Raw Material Costs (per kg API):
Q & A
Q. Standard analytical methods :
Basic: What in vitro assays are suitable for initial biological activity screening?
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Enzyme inhibition : Target kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays).
- Antimicrobial activity : Broth microdilution for MIC values against Gram-positive/negative bacteria .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) .
Advanced: How to optimize reaction yields for the thioacetamide linkage?
Q. Methodological strategies :
- Solvent screening : Compare DMF, THF, and dichloromethane for solubility and reaction efficiency.
- Catalyst optimization : Test bases (e.g., DBU vs. triethylamine) and transition-metal catalysts (e.g., CuI for Ullmann-type couplings).
- Design of Experiments (DOE) : Use factorial designs to assess interactions between temperature, stoichiometry, and reaction time .
Example : A 20% yield increase was achieved by switching from DMF to dichloromethane in analogous spirocyclic acetamide syntheses .
Advanced: What computational approaches predict binding modes with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets.
- Molecular Dynamics (MD) : Simulate stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields).
- QSAR modeling : Corrogate substituent effects (e.g., fluorine’s electronegativity) with bioactivity data .
Validation : Compare computational predictions with crystallographic data from structurally related compounds .
Advanced: How to address contradictory bioactivity data across studies?
Q. Troubleshooting framework :
Purity validation : Re-characterize batches via HPLC and NMR to rule out impurities (>95% purity required).
Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
Orthogonal assays : Confirm kinase inhibition via both fluorescence-based and radiometric assays.
Structural analogs : Compare results with derivatives (e.g., chloro vs. bromo substitutions) to isolate substituent effects .
Advanced: What strategies validate the compound’s mechanism of action (MOA)?
Target identification :
- Pull-down assays : Use biotinylated probes to isolate binding proteins from cell lysates.
- CRISPR-Cas9 knockouts : Ablate suspected targets (e.g., EGFR) and assess loss of bioactivity.
Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling changes.
In vivo validation : Zebrafish xenograft models for preliminary toxicity and efficacy profiling .
Advanced: How to resolve discrepancies in spectroscopic data (e.g., NMR shifts)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
